Benzenethiol, 2-amino-3,5-dimethyl-
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Overview
Description
Benzenethiol, 2-amino-3,5-dimethyl- is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of a benzene ring substituted with an amino group at the second position and two methyl groups at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-amino-3,5-dimethyl- typically involves the following steps:
Starting Material: The synthesis begins with 2-nitro-3,5-dimethylbenzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Thiolation: The amino group is then converted to a thiol group using reagents like thiourea and hydrochloric acid.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of Benzenethiol, 2-amino-3,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reduction and thiolation reactions.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2-amino-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines and thiols using reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Amines and Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzenethiol, 2-amino-3,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzenethiol, 2-amino-3,5-dimethyl- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol, 2-amino-: Similar structure but lacks the methyl groups at the third and fifth positions.
Benzenethiol, 3,5-dimethyl-: Similar structure but lacks the amino group at the second position.
Benzenethiol, 2-amino-4-methyl-: Similar structure but has a single methyl group at the fourth position.
Uniqueness
Benzenethiol, 2-amino-3,5-dimethyl- is unique due to the presence of both amino and thiol groups, along with two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
56536-88-0 |
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Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-amino-3,5-dimethylbenzenethiol |
InChI |
InChI=1S/C8H11NS/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,9H2,1-2H3 |
InChI Key |
PERDOULMOPGWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S)N)C |
Origin of Product |
United States |
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